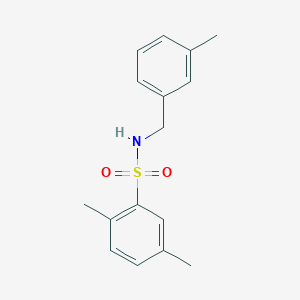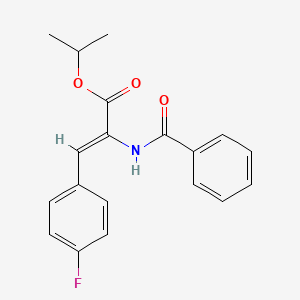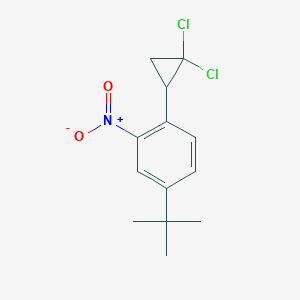
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate, also known as PTPTS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as drug discovery and development, agriculture, and materials science. PTPTS is a white crystalline solid that is soluble in organic solvents and has a melting point of 78-79°C.
Mecanismo De Acción
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate exerts its biological effects by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of the nervous system, leading to paralysis and death in insects and pests. In the case of Alzheimer's disease, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate inhibits the formation of amyloid beta peptides by binding to the enzyme responsible for their production.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been shown to have low toxicity in mammals, with no observed adverse effects at doses up to 1000 mg/kg. However, it can cause skin irritation and eye damage upon contact. In insects and pests, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate causes paralysis and death by disrupting the proper functioning of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its potential toxicity to non-target organisms must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. One area of interest is the development of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate-based insecticides and herbicides that are more effective and less harmful to non-target organisms than current options. Another area of interest is the continued investigation of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate as a drug candidate for the treatment of Alzheimer's disease, with a focus on optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate may have potential applications in materials science, such as in the development of new coatings and adhesives.
Métodos De Síntesis
The synthesis of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate involves a multi-step process that begins with the reaction of 2,4,6-trichlorophenol with succinic anhydride to form 2,4,6-trichlorophenyl succinic anhydride. This intermediate is then reacted with 4,4,5,5,5-pentafluoropentanol in the presence of a catalyst to yield 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been studied for its potential use as a herbicide, insecticide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and pests. 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Propiedades
IUPAC Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3F5O4/c16-8-6-9(17)13(10(18)7-8)27-12(25)3-2-11(24)26-5-1-4-14(19,20)15(21,22)23/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYMIGYUGOEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)



![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)


![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4889072.png)